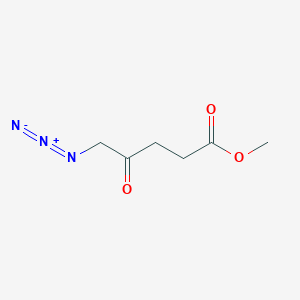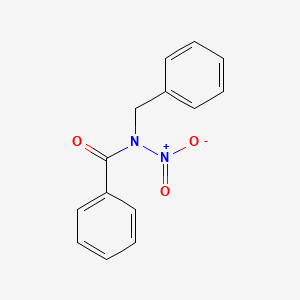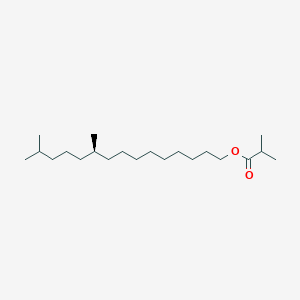
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is an organic compound with a complex structure. It is a type of ester, which is a class of compounds commonly used in various chemical and industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. The specific synthetic route may vary, but a common method involves the reaction of 10,14-dimethylpentadecanol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or crystallization to obtain the pure ester product.
Analyse Des Réactions Chimiques
Types of Reactions
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: 10,14-Dimethylpentadecanol and 2-methylpropanoic acid.
Reduction: 10,14-Dimethylpentadecanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding alcohol and carboxylic acid, which can then participate in further biochemical processes. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or as a fragrance compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylpropanoate: A simpler ester with similar chemical properties but a less complex structure.
Ethyl 2-methylpropanoate: Another ester with similar reactivity but different physical properties due to the ethyl group.
Butyl 2-methylpropanoate: A larger ester with similar chemical behavior but different applications due to its size and properties.
Uniqueness
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is unique due to its specific structure, which includes a long alkyl chain with multiple methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. Its stereochemistry, indicated by the (10S) configuration, also contributes to its unique behavior and interactions in biological systems.
Propriétés
Numéro CAS |
164260-04-2 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
[(10S)-10,14-dimethylpentadecyl] 2-methylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m0/s1 |
Clé InChI |
WEUUVFYXSHQOIT-FQEVSTJZSA-N |
SMILES isomérique |
C[C@@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


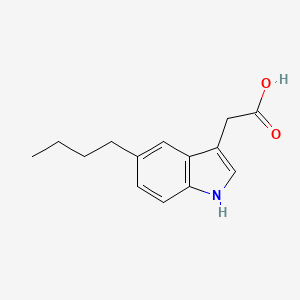
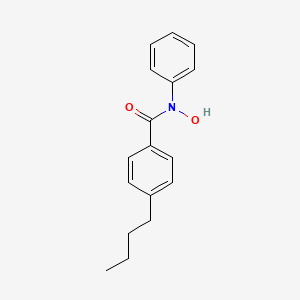
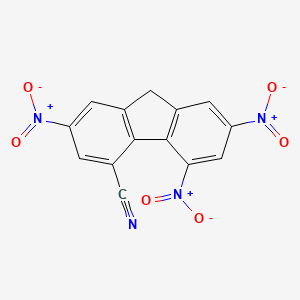
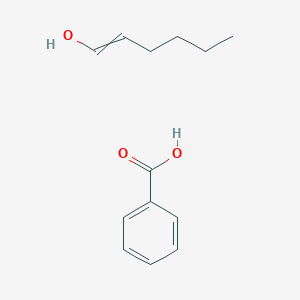
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
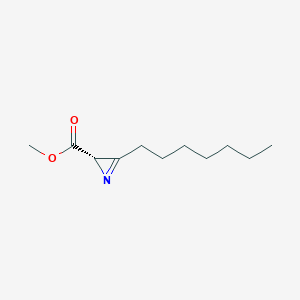
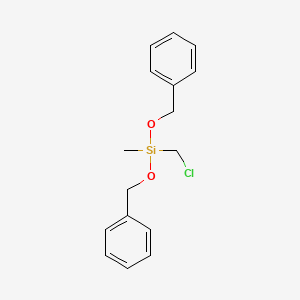
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
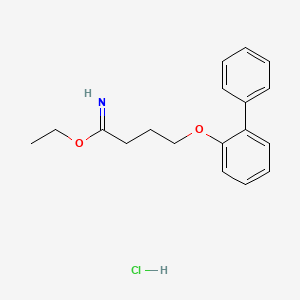
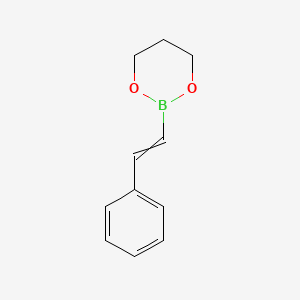
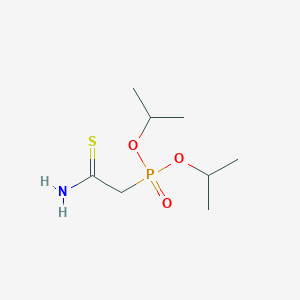
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
